molecular formula C7H6BrClO B1524293 3-Bromo-4-chlorobenzyl alcohol CAS No. 329218-12-4

3-Bromo-4-chlorobenzyl alcohol

Cat. No.: B1524293
CAS No.: 329218-12-4
M. Wt: 221.48 g/mol
InChI Key: ZUXLQZNUPRSYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chlorobenzyl alcohol: is an organic compound with the molecular formula C7H6BrClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-chlorobenzyl alcohol are the carbon atoms in the benzene ring of the molecule . The compound interacts with these atoms through a series of chemical reactions, leading to changes in the structure and properties of the molecule .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the bromine and chlorine atoms in the molecule can be replaced by other groups, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of new compounds. For example, the compound can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of a group from boron to palladium, leading to the formation of a new compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is highly absorbable in the gastrointestinal tract and can permeate the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of the action of this compound is the formation of new compounds through chemical reactions. These new compounds can have different properties and uses, depending on the groups that have replaced the bromine and chlorine atoms in the molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of the reactions it undergoes can be affected by factors such as temperature and the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Bromo-4-chlorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a reagent in various chemical processes.

Comparison with Similar Compounds

    4-Chlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    3-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom.

    4-Bromobenzyl alcohol: Similar structure but lacks the chlorine atom at the 3rd position.

Uniqueness: 3-Bromo-4-chlorobenzyl alcohol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical interactions. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3-bromo-4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXLQZNUPRSYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679339
Record name (3-Bromo-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329218-12-4
Record name 3-Bromo-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329218-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-4-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-chlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl-3-bromo-4-chlorobenzoate (3.25 g, 12.34 mmol) in toluene (70 mL) was added, at −78° C. under argon, diisobutylaluminum hydride (1.5M in toluene, 24 mL, 37.01 mmol). The reaction mixture was stirred at −78° C. for 1 hr then methanol (9 mL) and water (18 mL) was added. The solution was warmed up to room temperature and extracted with ethyl acetate. The organic layer was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to give 2.73 g of 3-bromo-4-chloro-benzyl alcohol.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-chlorobenzyl alcohol
Reactant of Route 2
3-Bromo-4-chlorobenzyl alcohol
Reactant of Route 3
3-Bromo-4-chlorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-chlorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-chlorobenzyl alcohol
Reactant of Route 6
3-Bromo-4-chlorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.